REACTION_CXSMILES
|
C[C@]12[C@]3(C)CC[C@H]4C(C)(C)C(=O)C([C:28]#[N:29])=C[C@]4(C)C3=CC(=O)[C@@H]1[C@H]1[C@](C(O)=O)(CCC(C)(C)C1)CC2.C[C@]12[C@]3(C)CC[C@H]4C(C)(C)C(=O)C(C#N)=C[C@]4(C)C3=CC(=O)[C@@H]1[C@H:46]1[C@:41]([C:70](OC)=O)([CH2:42][CH2:43][C:44]([CH3:69])([CH3:68])[CH2:45]1)[CH2:40][CH2:39]2.CC1CCCC(C)(C)C=1/[CH:83]=[CH:84]/[C:85](/[CH3:95])=[CH:86]/[CH:87]=[CH:88]/[C:89](/C)=[CH:90]/[C:91]([OH:93])=[O:92].[CH2:96](O)[CH3:97]>CS(C)=O>[CH3:83][C:84]1[CH:39]=[C:40]2[C:41]([CH3:70])([CH3:42])[CH2:46][CH2:45][C:44]([CH3:69])([CH3:68])[C:43]2=[CH:95][C:85]=1[C:86]1([C:87]2[CH:88]=[CH:89][C:90]([C:91]([OH:93])=[O:92])=[CH:28][N:29]=2)[CH2:97][CH2:96]1
|
Name
|
CDDO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O
|
Name
|
CDDO-Me
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were stored at −20° C
|
Type
|
ADDITION
|
Details
|
added directly to culture medium
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)C3(CC3)C4=NC=C(C=C4)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |